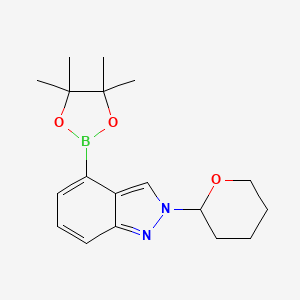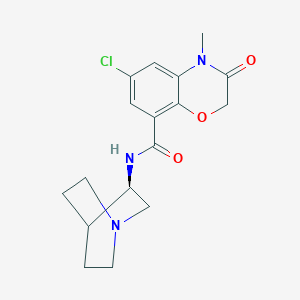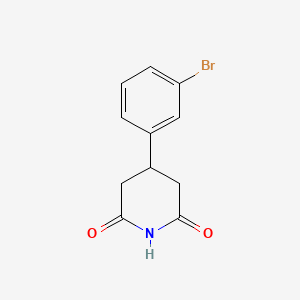
4-(3-Bromophenyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Bromophenyl)piperidine-2,6-dione” is a chemical compound with the molecular formula C11H10BrNO2 . It’s a member of the piperidine class of compounds, which are widely used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including “4-(3-Bromophenyl)piperidine-2,6-dione”, has been a subject of extensive research . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “4-(3-Bromophenyl)piperidine-2,6-dione” consists of a piperidine ring substituted with a bromophenyl group . The bromophenyl group is attached at the 4-position of the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives, including “4-(3-Bromophenyl)piperidine-2,6-dione”, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromophenyl)piperidine-2,6-dione” include its molecular formula (C11H10BrNO2) and molecular weight (268.11) . Other properties such as density, boiling point, and melting point are not available in the retrieved sources .Applications De Recherche Scientifique
Application 1: Treatment of Sickle Cell Disease and β-Thalassemia
- Summary of the Application : This compound is a novel substituted piperidine-2,6-dione derivative that has been found useful in the treatment of sickle cell disease and β-thalassemia . These are severe inherited blood disorders that can cause red blood cells to contort into a sickle shape (in the case of sickle cell disease) or cause anemia due to reduced or absent synthesis of β-globin (in the case of β-thalassemia) .
- Methods of Application or Experimental Procedures : The application involves the use of these novel substituted piperidine-2,6-dione derivatives to reduce the expression levels of the widely interspaced zinc finger motif (WIZ) protein and/or induce the expression levels of fetal hemoglobin (HbF) protein . This is thought to ameliorate symptoms in patients with these diseases .
- Results or Outcomes : The results of this application are not explicitly mentioned in the source. However, the induction of HbF is known to provide benefits to patients with these diseases, and the reduction of WIZ protein expression levels is thought to play a role in this process .
Application 2: Designing Drugs
- Summary of the Application : Piperidines, including “4-(3-Bromophenyl)piperidine-2,6-dione”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application or Experimental Procedures : The application involves the use of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These derivatives are then used in the synthesis of drugs .
- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source. However, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Application 3: Designing PROTAC Drugs
- Summary of the Application : Piperidine-2,6-diones, including “4-(3-Bromophenyl)piperidine-2,6-dione”, are frequently found in numerous drugs . Especially, it is the core backbone of the CRBN ligand in the design of PROTAC (Proteolysis Targeting Chimeras) drugs .
- Methods of Application or Experimental Procedures : The application involves the use of these novel substituted piperidine-2,6-dione derivatives in the design of PROTAC drugs .
- Results or Outcomes : The results of this application are not explicitly mentioned in the source. However, PROTAC drugs have shown promise in the field of targeted protein degradation, a novel therapeutic strategy .
Application 4: Synthesis of Biologically Active Piperidines
- Summary of the Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Methods of Application or Experimental Procedures : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .
Application 5: Chemical Properties
- Summary of the Application : “4-(3-Bromophenyl)piperidine-2,6-dione” is listed in a chemical database, indicating that it may have various applications in the chemical industry .
- Methods of Application or Experimental Procedures : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .
Safety And Hazards
The safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling "4-(3-Bromophenyl)piperidine-2,6-dione" . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Propriétés
IUPAC Name |
4-(3-bromophenyl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZPIKSUMFTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649648 |
Source


|
| Record name | 4-(3-Bromophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)piperidine-2,6-dione | |
CAS RN |
351534-35-5 |
Source


|
| Record name | 4-(3-Bromophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

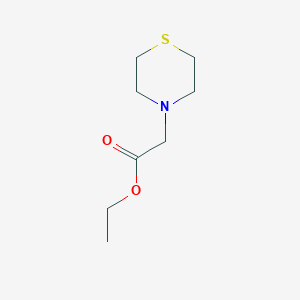
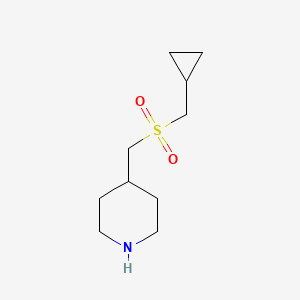
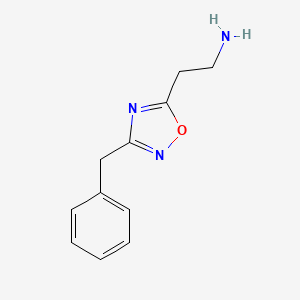
![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)
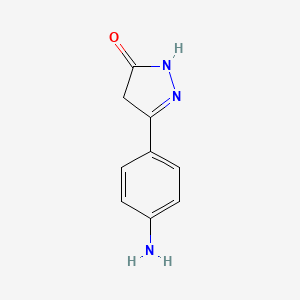
![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)
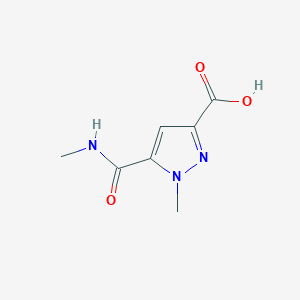
![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)

